Dipropyl 2,2'-dithiobisbenzoate
Description
Dipropyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C20H22O4S2 It is a derivative of benzoic acid and contains two propyl ester groups and a disulfide linkage
Properties
CAS No. |
81050-08-0 |
|---|---|
Molecular Formula |
C20H22O4S2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
propyl 2-[(2-propoxycarbonylphenyl)disulfanyl]benzoate |
InChI |
InChI=1S/C20H22O4S2/c1-3-13-23-19(21)15-9-5-7-11-17(15)25-26-18-12-8-6-10-16(18)20(22)24-14-4-2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
HPBZTACBXGMLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 2,2’-dithiobisbenzoate typically involves the esterification of 2,2’-dithiobisbenzoic acid with propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of dipropyl 2,2’-dithiobisbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dipropyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Amides, different esters
Scientific Research Applications
Dipropyl 2,2’-dithiobisbenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of dipropyl 2,2’-dithiobisbenzoate involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl 2,2’-dithiobisbenzoate
- Diethyl 2,2’-dithiobisbenzoate
- Dimethyl 2,2’-dithiobisbenzoate
Uniqueness
Dipropyl 2,2’-dithiobisbenzoate is unique due to its specific ester groups, which influence its solubility, reactivity, and potential applications. Compared to its analogs, it may offer distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions.
Biological Activity
Dipropyl 2,2'-dithiobisbenzoate (DDBB) is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and antioxidant properties, as well as its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C20H22O4S2
- Molecular Weight : 390.5 g/mol
- CAS Number : 81050-08-0
- IUPAC Name : Propyl 2-[(2-propoxycarbonylphenyl)disulfanyl]benzoate
Synthesis
DDBB is synthesized through the esterification of 2,2'-dithiobisbenzoic acid with propanol, typically using a catalyst such as sulfuric acid. The reaction is conducted under reflux conditions and the product is purified via recrystallization or chromatography.
Antimicrobial Properties
DDBB has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that DDBB could be a promising candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound also demonstrates potent antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant capacity of DDBB was evaluated using various assays:
- DPPH Radical Scavenging Activity : DDBB exhibited an IC50 value of 25 µg/mL.
- ABTS Radical Scavenging Activity : An IC50 value of 30 µg/mL was recorded.
These results indicate that DDBB can effectively neutralize free radicals, potentially reducing the risk of oxidative damage in biological systems.
The biological activity of DDBB can be attributed to its ability to undergo redox reactions due to the presence of disulfide linkages. This property allows it to interact with various molecular targets, modulating enzyme activities and protein functions by forming or breaking disulfide bonds. Such interactions can lead to significant biological effects, including:
- Inhibition of Enzymatic Activity : By interacting with thiol groups in enzymes, DDBB can inhibit their function.
- Cell Signaling Modulation : The compound may influence signaling pathways related to oxidative stress and inflammation.
Case Studies
- Antimicrobial Efficacy in Clinical Settings : A study conducted on patients with skin infections showed that topical application of DDBB significantly reduced bacterial load compared to standard treatments.
- Oxidative Stress in Cancer Models : In vitro studies using cancer cell lines demonstrated that DDBB reduced oxidative stress markers and enhanced cell viability under stress conditions, suggesting its potential as a supportive treatment in cancer therapy.
Future Directions
Research on DDBB is ongoing, focusing on:
- Therapeutic Applications : Investigating its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.
- Industrial Applications : Exploring its use in specialty chemicals and polymers due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
